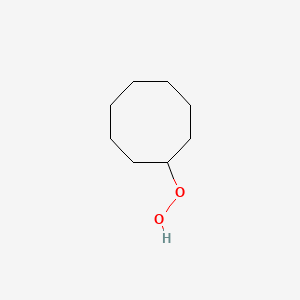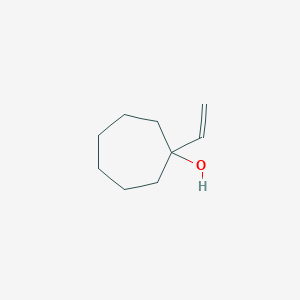![molecular formula C8H10O B14731713 Tricyclo[3.1.1.1(3,7)]octan-2-one CAS No. 6239-87-8](/img/structure/B14731713.png)
Tricyclo[3.1.1.1(3,7)]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.1.1.1(3,7)]octan-2-one is a unique organic compound characterized by its tricyclic structure. It has a molecular formula of C₈H₁₀O and a molecular weight of 122.164 g/mol . The compound is known for its high density (1.215 g/cm³) and boiling point (215.8°C at 760 mmHg) . Its structure consists of three interconnected cyclohexane rings, making it a rigid and stable molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.1.1.1(3,7)]octan-2-one typically involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method is efficient and yields a highly functionalized tricyclic system. The reaction conditions often include the use of samarium diiodide as a reducing agent and specific temperature controls to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.1.1.1(3,7)]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and halogenated compounds .
Scientific Research Applications
Tricyclo[3.1.1.1(3,7)]octan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of Tricyclo[3.1.1.1(3,7)]octan-2-one involves its interaction with various molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.2.1.0(2,4)]octane: This compound has a similar tricyclic structure but differs in the arrangement of the rings.
Bicyclo[3.2.1]octane: Another related compound with a bicyclic structure, often used in similar research applications.
Uniqueness
Tricyclo[3.1.1.1(3,7)]octan-2-one is unique due to its specific tricyclic arrangement, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
6239-87-8 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
tricyclo[3.2.1.03,6]octan-2-one |
InChI |
InChI=1S/C8H10O/c9-8-5-1-4-2-7(8)6(4)3-5/h4-7H,1-3H2 |
InChI Key |
DXNCBOWFKZEMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C2CC1C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


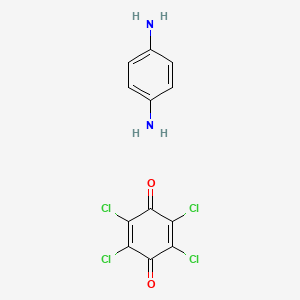
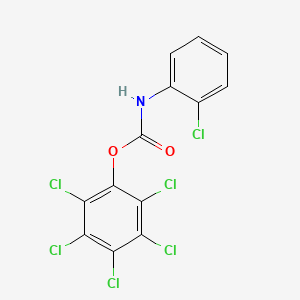
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
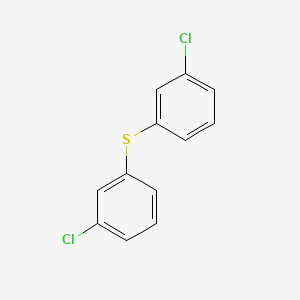
![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
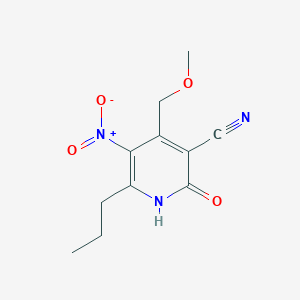
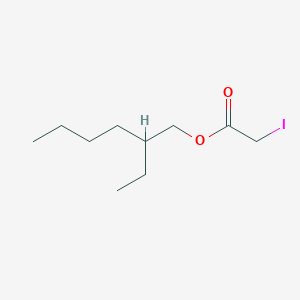
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
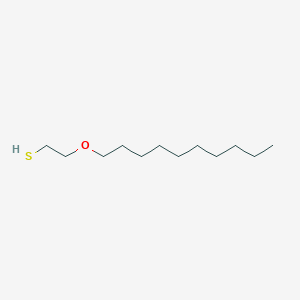
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)


